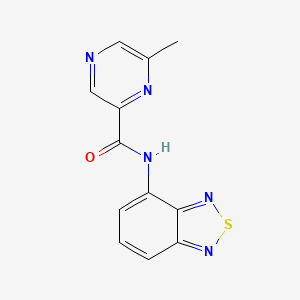

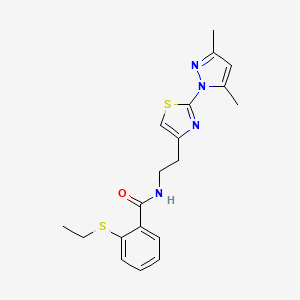

N-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran is a heterocyclic compound that is widely present in natural products . Benzofuran derivatives are known for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . They have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. One of the innovative methods for constructing benzofuran rings involves a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and versatile. The benzofuran ring is a key heterocycle installed during the total synthesis of a natural product as the desired target .Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary depending on their specific structure. For example, the compound (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has been shown to exhibit remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.科学的研究の応用

COX-2 Inhibition for Pain and Inflammation Management

A study explored the synthesis of sulfonamide derivatives, including compounds structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide, for their potential to inhibit COX-2. The introduction of a fluorine atom in these molecules was found to preserve COX-2 potency and significantly enhance COX-1/COX-2 selectivity. This research underlines the potential of fluorine-substituted sulfonamides in developing new therapeutic agents for conditions like rheumatoid arthritis and acute pain management (Hashimoto et al., 2002).

Anticancer Activity through DNA Interaction

Another research avenue involves mixed-ligand copper(II)-sulfonamide complexes, demonstrating the role of sulfonamide derivatives in binding to DNA and their subsequent effect on DNA cleavage, genotoxicity, and anticancer activity. The study showcases the importance of the N-sulfonamide derivative in determining the interaction type with DNA, offering insights into designing sulfonamide-based compounds for targeted cancer therapy (González-Álvarez et al., 2013).

Material Science and Structural Analysis

Research on AND-1184, a compound related to this compound, involved single-crystal X-ray and solid-state NMR characterization. This work highlights the rigid structure of such compounds and their dynamic behaviors, which are crucial for their potential applications in material science, particularly in the development of active pharmaceutical ingredients (APIs) for treating conditions like dementia (Pawlak et al., 2021).

Chemical Synthesis and Methodology Development

Studies also focus on the chemical synthesis aspects, such as the development of N-demethylation methods for N-methyl amides using N-fluorobenzenesulfonimide as an oxidant. This represents the broader chemical applications of fluorinated sulfonamides in organic synthesis, offering new pathways for the creation and modification of bioactive molecules (Yi et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-12-9-15(19)7-8-18(12)24(21,22)20-13(2)10-16-11-14-5-3-4-6-17(14)23-16/h3-9,11,13,20H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQHOQNPBSWMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2848014.png)

![N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2848015.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2848021.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2848028.png)

![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)

![5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2848032.png)

![8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2848034.png)